molecular formula C18H24N4 B5554013 2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine

2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine

Cat. No. B5554013
M. Wt: 296.4 g/mol
InChI Key: BJOQPYGWWIEKOR-FZKQIMNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including compounds similar to the one , often involves multi-step chemical reactions starting from basic heterocyclic scaffolds. A common approach is the intermolecular aza-Wittig reaction followed by heterocyclization, as reported in the synthesis of various pyrido[2,3-d]pyrimidine derivatives by Okawa (1998). This method has been applied to synthesize a wide range of derivatives, showcasing the versatility of the synthesis process for this class of compounds (Okawa, 1998).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by the presence of a bicyclic system, where the pyrido[2,3-d]pyrimidine scaffold plays a central role. X-ray crystallographic analysis has been utilized to establish the structures of these compounds, providing insight into their molecular geometry and the conformation of substituents around the core structure. The crystal structure of a representative pyrido[2,3-d]pyrimidine derivative was determined, highlighting the structural characteristics of these molecules (Okawa, 1998).

Scientific Research Applications

Antiviral Applications

Pyrimidine nucleosides, including structures related to 2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine, have been studied for their antiviral properties. These compounds show promise in inhibiting the replication of human immunodeficiency virus (HIV) in cell cultures, indicating potential applications in HIV treatment (Herdewijn et al., 1988).

Antibacterial Applications

Some derivatives of pyrido[2,3-d]pyrimidine have demonstrated potent antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. These findings suggest potential applications in developing new antibiotics to combat resistant bacterial infections (Li et al., 1996).

Anti-Tumor and Anticancer Applications

Derivatives of pyrido[2,3-d]pyrimidines have shown potential as antitumor agents. Studies have revealed that certain compounds in this class can inhibit the growth of cancerous cells, indicating possible applications in cancer treatment (Gangjee et al., 1999).

Antifungal Applications

Pyrimidine derivatives have also exhibited antifungal properties. For instance, certain compounds have been effective against fungi like Aspergillus flavus, suggesting potential use in developing antifungal medications (Elkanzi & Bakr, 2020).

Tyrosine Kinase Inhibition

Some pyrimido[5,4-d]pyrimidine derivatives have been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is significant in cancer research. These compounds could be useful in developing targeted therapies for cancers that overexpress EGFR (Rewcastle et al., 1997).

properties

IUPAC Name

2-methyl-4-[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-12-20-15-14(6-5-7-19-15)16(21-12)22-11-18(4)9-13(22)8-17(2,3)10-18/h5-7,13H,8-11H2,1-4H3/t13-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOQPYGWWIEKOR-FZKQIMNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=N1)N3CC4(CC3CC(C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CC=N2)C(=N1)N3C[C@@]4(C[C@H]3CC(C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.